molecular formula C19H23N7 B6459289 N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2549040-35-7

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B6459289
CAS No.: 2549040-35-7
M. Wt: 349.4 g/mol
InChI Key: FLFOAEAUXOKMEZ-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound featuring a pyrimidine core substituted with quinoxaline and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoxaline Moiety: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions to form the quinoxaline ring.

    Piperazine Substitution: The quinoxaline derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine ring.

    Pyrimidine Core Construction: The final step involves the formation of the pyrimidine core, which can be synthesized by reacting an appropriate amidine with a β-diketone under basic conditions, followed by N-ethylation using ethyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the quinoxaline ring using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine and pyrimidine rings can undergo nucleophilic substitution reactions, where halogenated derivatives can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline share the quinoxaline core but lack the piperazine and pyrimidine substitutions.

    Piperazine Derivatives: Compounds such as 1-benzylpiperazine have the piperazine ring but differ in their substituents.

    Pyrimidine Derivatives: Compounds like 4-amino-2-methylpyrimidine share the pyrimidine core but lack the quinoxaline and piperazine moieties.

Uniqueness

N-ethyl-6-methyl-2-[4-(quinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is unique due to its combination of three distinct pharmacophores: quinoxaline, piperazine, and pyrimidine. This structural complexity allows it to interact with multiple biological targets, making it a promising candidate for multi-target drug design.

Properties

IUPAC Name

N-ethyl-6-methyl-2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-3-20-17-12-14(2)22-19(24-17)26-10-8-25(9-11-26)18-13-21-15-6-4-5-7-16(15)23-18/h4-7,12-13H,3,8-11H2,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLFOAEAUXOKMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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